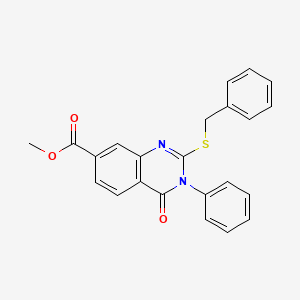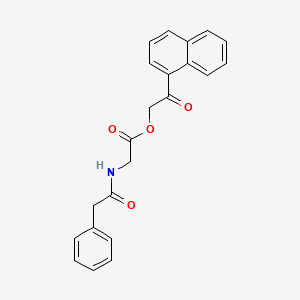
N-(4-bromo-2-chlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar piperazine derivatives typically involves multi-step reactions, starting from basic aromatic compounds. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, employs a process involving alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% (Quan, 2006). This methodology provides a potential framework for synthesizing N-(4-bromo-2-chlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide by adapting the precursor compounds and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is typically confirmed using techniques such as IR (Infrared Spectroscopy) and NMR (Nuclear Magnetic Resonance). For example, the structural confirmation of 1-(2,3-dichlorophenyl)piperazine was achieved through IR and ^1H-NMR, showcasing the utility of these analytical methods in elucidating the structure of complex organic compounds (Quan, 2006).
Chemical Reactions and Properties
Piperazine derivatives are known for their participation in various chemical reactions, notably in forming highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, a process that emphasizes the versatility of piperazine-based compounds in synthetic organic chemistry (Wang et al., 2006).
Physical Properties Analysis
The physical properties of piperazine compounds, such as solubility, melting point, and stability, are crucial for their practical application. While specific data on N-(4-bromo-2-chlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is not readily available, related research can provide insights into solubility behavior, crystalline structure, and thermal stability, critical for handling and formulation of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, potential biological activity, and interaction with other chemical entities, are integral to understanding the application scope of piperazine derivatives. For instance, studies on similar compounds have explored their binding affinity and interaction with receptors, highlighting the chemical versatility and potential pharmaceutical relevance of these molecules (Shim et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis Techniques
Several studies have focused on the synthesis and characterization of piperazine derivatives, which are crucial intermediates in pharmaceutical manufacturing. For example, Li Ning-wei (2006) described synthetic methods for 1-(2,3-dichlorophenyl)piperazine, a compound related to the queried chemical, highlighting the efficiency of certain synthesis pathways over others in terms of yield and product quality (Li Ning-wei, 2006). Similarly, the preparation of monoacylated piperazine derivatives from carboxylic acids under mild conditions showcases the versatility and potential for diverse applications of piperazine-based compounds (Bandgar & Bettigeri, 2004).
Biochemical Applications and Potential Therapeutic Uses
Piperazine derivatives exhibit a wide range of biological activities, making them of interest in drug discovery and development. For instance, the study on molecular interaction of piperazine-based antagonists with cannabinoid receptors offers insights into the structural requirements for activity, suggesting potential applications in designing drugs targeting these receptors (Shim et al., 2002). Additionally, the synthesis and biological screening of piperazine-1-yl-aroylamino and 5-oxo-imidazolines revealed moderate activity against bacteria and fungi, indicating their potential as antimicrobial agents (J.V.Guna et al., 2009).
Antimicrobial and Antipathogenic Activities
The antimicrobial and antipathogenic properties of piperazine derivatives have been a focus of recent research. Limban, Marutescu, and Chifiriuc (2011) synthesized thiourea derivatives with significant activity against biofilm-forming bacteria, suggesting the potential of these compounds in developing anti-biofilm agents (Limban, Marutescu, & Chifiriuc, 2011).
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl3N3O/c18-11-1-4-16(15(21)9-11)22-17(25)24-7-5-23(6-8-24)12-2-3-13(19)14(20)10-12/h1-4,9-10H,5-8H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWQUZZPDWVATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylcyclohexyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4583257.png)
![N-(2-methyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B4583266.png)
![ethyl [2-({[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4583280.png)
![9-[(benzyloxy)methyl]-3,6-dichloro-9H-carbazole](/img/structure/B4583282.png)

![ethyl 3-(5-methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4583296.png)

![3,4-dimethoxy-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4583313.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4583319.png)

![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4583329.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4583335.png)
![N-butyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4583345.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4583353.png)